3-amino-1-ethylpyrrolidin-2-one
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Overview
Description
3-Amino-1-ethylpyrrolidin-2-one is a versatile chemical compound with a molecular formula of C6H12N2O. It is a derivative of pyrrolidinone, a five-membered lactam ring, and features an amino group at the third position and an ethyl group at the first position. This compound is of significant interest in various fields, including pharmaceuticals, materials science, and organic synthesis, due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-ethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: In industrial settings, the production of this compound often employs air-stable and low-cost copper salts as promoters, with Oxone as the oxidant and DMAP as the additive. This method is attractive due to its practicality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are typical reagents.
Major Products:
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields various amine derivatives.
Substitution: Results in substituted pyrrolidinone derivatives.
Scientific Research Applications
3-Amino-1-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, docking analyses suggest that it binds to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s versatility is attributed to its ability to interact with various proteins and enzymes, influencing multiple biological pathways .
Comparison with Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone core but lacks the amino and ethyl substituents.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group at the fifth position.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness: 3-Amino-1-ethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group enhances its reactivity in nucleophilic substitution reactions, while the ethyl group influences its steric and electronic characteristics .
Properties
CAS No. |
1248178-59-7 |
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Molecular Formula |
C6H12N2O |
Molecular Weight |
128.2 |
Purity |
80 |
Origin of Product |
United States |
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